![molecular formula C21H30N4O2S B2799569 N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide CAS No. 1235009-33-2](/img/structure/B2799569.png)
N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its three-dimensional arrangement of atoms. This can be achieved through various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific details about the molecular structure analysis of this compound are not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- The synthesis of compounds related to 1,2,3-thiadiazoles, which include the core structure of the specified compound, involves exploring various methods to prepare 4,5-disubstituted-1,2,3-thiadiazoles. These methods include the reaction of phenoxyacetyl chlorides with diazoacetylamides to yield α-diazo-β-ketoacetamides, which are then cyclized to form thiadiazoles (Peet & Sunder, 1975).
- Another approach involves the synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, indicating a methodological basis for introducing various functional groups into the thiadiazole core, potentially including the specified compound (Sedlák et al., 2008).
Biological Evaluation
- A related compound, thioadatanserin, has been synthesized and evaluated for its dual potent partial agonist activity against 5-HTR1A and antagonist activity against 5-HTR2A, indicating potential applications in depression and anxiety disorders. This suggests that the specified compound might also have significant biological activities worth exploring (Evans et al., 2020).
Antimicrobial and Anti-Proliferative Activities
- Research on derivatives of adamantane, including those with structures similar to the specified compound, has shown antimicrobial and anti-proliferative activities. For instance, novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives have been synthesized and evaluated, showing marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).
Advanced Material Applications
- The incorporation of adamantyl and similar bulky groups into polymers, as would be the case with derivatives of the specified compound, can significantly impact the material properties such as solubility, thermal stability, and mechanical strength. This is demonstrated in the synthesis of polyamides containing adamantyl moieties, which exhibit high glass transition temperatures and good thermal stability, suggesting potential applications in advanced material science (Chern et al., 1998).
Mécanisme D'action
Target of Action
Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria . This suggests that the compound may interact with bacterial proteins or enzymes that are essential for their survival.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of related compounds, it can be hypothesized that it may interfere with essential biochemical processes in bacteria, leading to their death .
Biochemical Pathways
Considering the antimicrobial activity of related compounds, it is plausible that it may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in bacterial metabolic pathways .
Pharmacokinetics
The lipophilicity of related compounds has been studied, which is an important factor influencing their absorption and distribution .
Result of Action
Based on the antimicrobial activity of related compounds, it can be inferred that it may lead to the death of bacterial cells .
Propriétés
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S/c1-13-18(28-24-23-13)19(26)25-4-2-14(3-5-25)12-22-20(27)21-9-15-6-16(10-21)8-17(7-15)11-21/h14-17H,2-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBZYJXDVDJDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
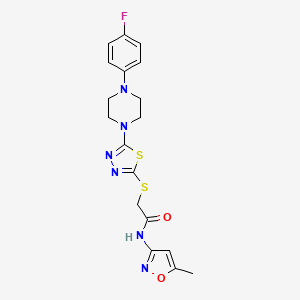
![1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2799487.png)
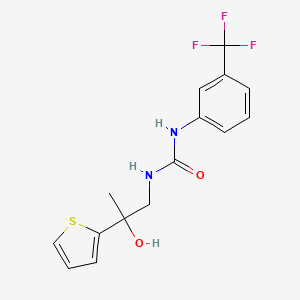
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2799492.png)
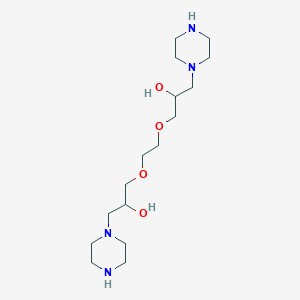
![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2799495.png)
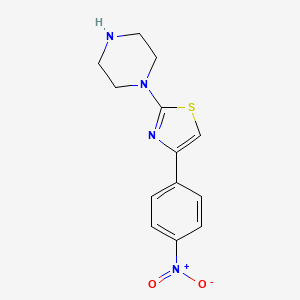

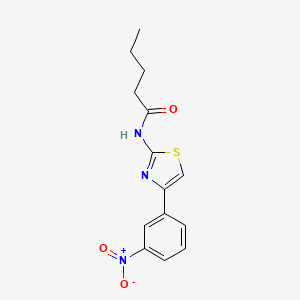
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

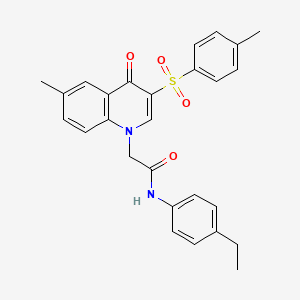
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)
![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)
